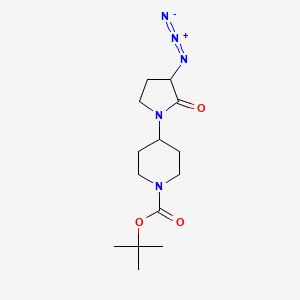

![molecular formula C17H22N4O5 B3010292 5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-55-8](/img/structure/B3010292.png)

5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a complex molecule that appears to be related to the field of heterocyclic chemistry. This type of compound is likely to have a variety of biological activities and could be of interest in the development of new pharmaceuticals or as a tool in biochemical research.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insight into related chemical structures and reactions that could inform the synthesis process. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) detailed in the first paper involves the use of UV-visible light and a pyrimido[5,4-g]pteridine 5-oxide to induce a series of transformations. This suggests that similar photochemical methods might be applicable in the synthesis of the target compound, particularly if it shares functional groups or structural motifs with Emorfazone.

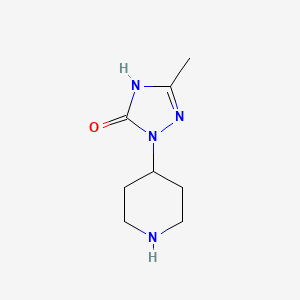

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The presence of a morpholino group indicates a morpholine ring attached to the core structure, which could influence the compound's electronic properties and conformation. The second paper discusses the use of NMR spectroscopy and X-ray diffraction analysis to elucidate the structure of related pyrazolopyrimidine derivatives, suggesting that these techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups and overall structure. The ethoxy and dimethyl groups could be sites for nucleophilic attack, while the morpholino group could participate in ring-opening reactions under certain conditions, as seen in the first paper . The pyrido[2,3-d]pyrimidine core itself might engage in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and functional groups would influence its polarity, solubility, and potential for forming hydrogen bonds. The compound's stability under various conditions, such as light, heat, and the presence of oxygen, would be an important consideration, especially in the context of its potential use as a pharmaceutical agent. The first paper provides an example of how the stability of a related compound is affected by photochemical conditions, which could be relevant for understanding the stability of the compound of interest.

Scientific Research Applications

Synthesis and Antiviral Evaluation

One study discussed the synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives via the reaction of 6-azido-1,3-dimethyluracil with ethyl acetoacetate, exploring their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1 (El-Etrawy & Abdel-Rahman, 2010).

Novel Syntheses of Heterocyclic Compounds

Another area of interest is the synthesis of novel heterocyclic compounds from pyrimidine derivatives, which have shown potential as COX-2 inhibitors, with applications in anti-inflammatory and analgesic agents. This indicates a broader scope of research into pyrimidine derivatives for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photophysical Properties and Applications

The design, synthesis, and application of pyrimidine-phthalimide derivatives as pH-sensing materials highlight the functional versatility of pyrimidine derivatives. These materials exhibit solid-state fluorescence and solvatochromism, indicating their potential in photophysical and sensor applications (Yan et al., 2017).

Antimicrobial Activity

Research into pyrimidine derivatives also extends to their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives indicate that certain pyrimidine derivatives could serve as bases for developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

properties

IUPAC Name |

5-ethoxy-1,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-4-26-14-11(2)9-18-15-13(14)16(23)21(17(24)19(15)3)10-12(22)20-5-7-25-8-6-20/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEULCGIXVQYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)